molecular formula C13H19NO2 B13509138 Ethyl 4-amino-5-phenylpentanoate

Ethyl 4-amino-5-phenylpentanoate

Cat. No.: B13509138
M. Wt: 221.29 g/mol
InChI Key: MFDPJBJAYREEIC-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-phenylpentanoate is an ethyl ester derivative of pentanoic acid featuring an amino (-NH₂) group at the fourth carbon and a phenyl (C₆H₅) substituent at the fifth carbon. This structural configuration imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the amino group and increased lipophilicity from the aromatic phenyl ring. Such characteristics make it a candidate for pharmaceutical intermediates, particularly in the synthesis of bioactive molecules targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

ethyl 4-amino-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDPJBJAYREEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-5-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-5-phenylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines and esters.

Scientific Research Applications

Ethyl 4-amino-5-phenylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl (4E)-3-Oxo-5-Phenyl-4-Pentenoate

This compound (CAS: 1503-99-7) replaces the amino group with a ketone (-C=O) and introduces a conjugated double bond (4E configuration). The ketone enhances electrophilic reactivity, making it suitable for cycloaddition or condensation reactions, while the double bond allows for stereoselective modifications. In contrast, the amino group in Ethyl 4-amino-5-phenylpentanoate enables nucleophilic reactions (e.g., amidation) and hydrogen bonding, which are critical in drug-target interactions .

Ethyl 5-(1-Methyl-5-Nitro-Benzimidazol-2-yl)Pentanoate

Featuring a benzimidazole ring with a nitro (-NO₂) substituent, this compound (CAS: N/A) exhibits pronounced aromaticity and electron-withdrawing effects, which stabilize the structure and enhance its role as a reference material in regulatory applications .

Halogenated Phenoxy Derivatives

Ethyl 5-(2,4-Difluoro-Phenoxy)Pentanoate

This derivative (CAS: 1443344-94-2) incorporates a difluorophenoxy group, which increases metabolic stability and lipophilicity compared to the phenyl group in this compound.

Ethyl 5-(2-Bromo-4-Chlorophenoxy)Pentanoate

With bromine and chlorine substituents (CAS: 1443338-03-1), this compound demonstrates higher molecular weight (335.62 g/mol) and steric hindrance compared to this compound (~223.28 g/mol). Halogens increase hydrophobicity and resistance to oxidative degradation, whereas the amino group facilitates solubility in aqueous environments .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound -NH₂, -C₆H₅ ~223.28 Basic, polar, H-bond donor Pharmaceutical intermediate Inferred
Ethyl (4E)-3-Oxo-5-Phenyl-4-Pentenoate -C=O, conjugated double bond 232.28 Electrophilic, planar structure Synthetic chemistry
Ethyl 5-(2,4-Difluoro-Phenoxy)Pentanoate -O-C₆H₃F₂ 274.72 Lipophilic, metabolically stable Agrochemicals
Ethyl 5-(1-Methyl-5-Nitro-Benzimidazol-2-yl)Pentanoate Benzimidazole, -NO₂ 319.34 Aromatic, electron-deficient Regulatory reference

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